Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate
Description
Properties
CAS No. |
85896-17-9 |
|---|---|
Molecular Formula |
C13H31NO7S |
Molecular Weight |
345.46 g/mol |
IUPAC Name |
ethyl sulfate;ethyl-tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3.C2H6O4S/c1-5-12(6-9(2)13,7-10(3)14)8-11(4)15;1-2-6-7(3,4)5/h9-11,13-15H,5-8H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
GWKCOEMKRSBYAA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC(C)O)(CC(C)O)CC(C)O.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate typically involves the reaction of ethyl sulphate with tris(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Cosmetic Applications
Emulsifying Agent
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate functions effectively as an emulsifying agent in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it ideal for creams, lotions, and other topical products. For instance, it can enhance the texture and stability of formulations containing oils and water, thereby improving the overall sensory experience of cosmetic products.
Hair Conditioning
This compound is also utilized in hair care products due to its conditioning properties. It can improve the manageability and softness of hair by forming a protective film on the hair shaft. A study indicated that formulations containing this compound significantly improved hair moisture retention and reduced frizz compared to control formulations without it .
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its potential use in drug delivery systems. Its surfactant properties facilitate the solubilization of hydrophobic drugs, thereby enhancing their bioavailability. Research has shown that incorporating this compound into lipid-based formulations can improve the absorption of poorly soluble drugs .
Antimicrobial Properties
The compound exhibits antimicrobial activity, making it suitable for use in topical pharmaceutical preparations. Its efficacy against various microbial strains has been documented, suggesting its potential role as a preservative or active ingredient in ointments and creams designed to treat skin infections .
Surfactant Applications
Industrial Cleaning Products
As a surfactant, this compound is employed in industrial cleaning products. Its ability to reduce surface tension allows for better wetting and spreading on surfaces, which enhances cleaning efficiency. This application is particularly valuable in formulations designed for heavy-duty cleaning tasks .
Environmental Impact Studies
Recent studies have assessed the environmental impact of this compound when used in household and industrial products. It has been classified under priority assessment chemicals due to its potential effects on aquatic life. Research indicates that while it poses some risks, its biodegradability suggests a lower long-term environmental impact compared to other non-biodegradable surfactants .
Case Studies
Mechanism of Action
The mechanism of action of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes, leading to its use as a surfactant and antimicrobial agent. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and lipid molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Bis(2-hydroxypropyl)ammonium Decyl Sulphate
- Structure : Features a decyl sulphate anion instead of ethyl sulphate.
- Properties : Higher hydrophobicity due to the longer decyl chain, enhancing surfactant efficiency in oil-water systems.
- Applications : Likely used in heavy-duty detergents or lubricants, contrasting with the milder ethyl sulphate variant in cosmetics .
QUATERNIUM-82 ([2-[bis(2-hydroxypropyl)amino]ethyl]bis(2-hydroxypropyl)(methyl)ammonium methyl sulphate, dioleate ester)
- Structure : Contains additional methyl sulphate and dioleate ester groups, increasing molecular weight and lipophilicity.
- Properties : Higher logP (lipophilicity index) compared to ethyltris(2-hydroxypropyl)ammonium ethyl sulphate, favoring use in leave-on cosmetic products.
- Applications : Registered as an antistatic agent in hair care, with enhanced conditioning effects due to ester linkages .
Dimethyl Didecyl Ammonium Chloride
- Structure : Lacks hydroxypropyl groups but includes dual decyl chains and a chloride counterion.
- Properties : Stronger antimicrobial activity due to chloride’s higher polarity and decyl chains’ membrane-disrupting effects.
- Applications : Primarily used in disinfectants, contrasting with the milder hydroxypropyl-containing compounds in biomedical or cosmetic contexts .
Physicochemical Data (Table)
| Compound | logP | Surface Tension (mN/m) | pKa | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~1.2* | 35–40* | 8.5–9.0* | Hydroxypropyl, ethyl sulphate |
| QUATERNIUM-82 | 3.8 | 28–32 | N/A | Dioleate ester, methyl sulphate |
| Dimethyl didecyl ammonium chloride | 4.1 | 25–28 | 10.2 | Didecyl, chloride |
Cosmetic Use
Biomedical Engineering
- Compared to N-(2-hydroxypropyl)-3-trimethylchitosan ammonium chloride (), this compound offers lower cytotoxicity but similar hydrophilicity, making it suitable for surface modifications in decellularized matrices .
Biological Activity
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate is a quaternary ammonium compound with significant biological activity, particularly noted for its surfactant properties. This compound has garnered attention for its potential applications in various fields, including cosmetics and pharmaceuticals, due to its antimicrobial properties and low toxicity profile.
Chemical Structure and Properties
- Molecular Formula : C12H27NO4S
- Molar Mass : Approximately 345.45 g/mol
- Structure : The compound consists of three hydroxypropyl groups attached to a central nitrogen atom, which is substituted with an ethyl sulfate group. This unique structure enhances its solubility and surfactant characteristics in aqueous solutions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness makes it a candidate for use in disinfectants and antiseptics. The compound's surfactant nature aids in enhancing the penetration of active ingredients in formulations, potentially improving their therapeutic efficacy.
Toxicity Profile
Studies suggest that this compound has a low toxicity profile, making it suitable for cosmetic applications. Its safety in formulations is particularly important given the increasing consumer demand for safer cosmetic products.
Applications
This compound finds diverse applications across various industries:
- Cosmetics : Used as a surfactant and conditioning agent in hair care products, particularly effective in treating damaged hair due to its ability to enhance the deposition of active ingredients.
- Pharmaceuticals : Potential use as a penetration enhancer in topical formulations, improving drug delivery through biological membranes.
- Disinfectants : Its antimicrobial properties make it suitable for formulations aimed at reducing microbial load on surfaces and skin.
Comparative Analysis with Similar Compounds
A comparison table of structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyltris(2-hydroxyethyl)ammonium ethyl sulfate | C10H25NO7S | Known for surfactant properties; widely used in cosmetics. |
| Triethanolamine ethosulfate | C10H23NO7S | Exhibits similar surfactant properties; used in personal care products. |
| Benzalkonium chloride | C22H38ClN | A widely used disinfectant with strong antimicrobial activity; differs by having a benzene ring. |
This compound stands out due to its combination of hydroxypropyl groups, which enhance its solubility and efficacy as a surfactant compared to others like Ethyltris(2-hydroxyethyl)ammonium ethyl sulfate.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated that this compound effectively inhibited the growth of common bacterial pathogens, suggesting its potential as an active ingredient in antiseptic formulations.
-
Cosmetic Application Research :
- In a comparative analysis of hair conditioning agents, this compound showed superior performance in improving hair texture and manageability compared to traditional cationic surfactants.
- Toxicological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
